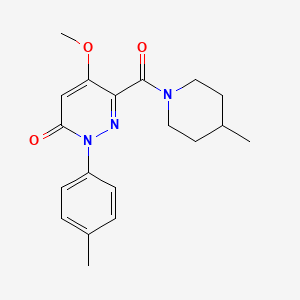

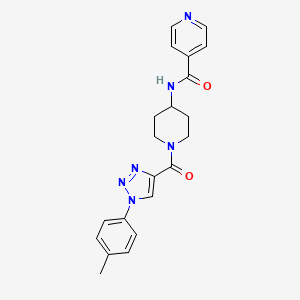

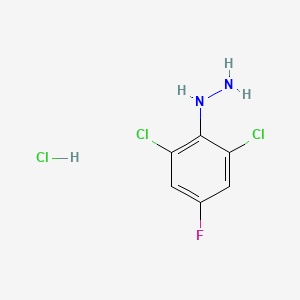

![molecular formula C24H23ClN4O2 B2714930 (3'-chloro-[1,1'-biphenyl]-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone CAS No. 2188279-23-2](/img/structure/B2714930.png)

(3'-chloro-[1,1'-biphenyl]-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (3'-chloro-[1,1'-biphenyl]-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is a complex organic molecule. It contains a biphenyl group, which is a type of aromatic hydrocarbon with two connected phenyl rings . The molecule also includes a morpholino group and a dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives were designed and synthesized . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS spectrum .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its IUPAC name and the groups present in it. The compound contains a biphenyl group, which consists of two connected phenyl rings . It also contains a morpholino group and a dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone group .Scientific Research Applications

Synthesis of PET Agents for Imaging in Parkinson's Disease

The synthesis of a compound structurally related to "(3'-chloro-[1,1'-biphenyl]-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone" was explored for potential PET imaging of LRRK2 enzyme in Parkinson's disease. The reference standard and its precursor were synthesized, leading to the preparation of a tracer with high radiochemical yield and purity, indicating its suitability for imaging applications in neurological research (Wang, Gao, Xu, & Zheng, 2017).

Development of Precipitation-Resistant Solution Formulations

Research aimed at increasing in vivo exposure of poorly water-soluble compounds led to the development of precipitation-resistant solution formulations. These formulations are critical for the successful evaluation of compounds in early toxicology and clinical studies, as they ensure higher plasma concentrations and improved dose proportionality, potentially benefitting compounds with similar properties to "this compound" (Burton et al., 2012).

Synthesis of New Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and Pyrimidine Derivatives

The synthesis and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives were achieved, highlighting a method for generating pharmacologically active molecules. This research could provide a foundation for further investigation into the medicinal applications of compounds like "this compound" (Zaki, Radwan, & El-Dean, 2017).

Antibacterial Activity of Novel Pyrimidines and Thiazolidinones

A study on the microwave-assisted synthesis of novel pyrimidines and thiazolidinones, including compounds with morpholino groups, showcased their antibacterial activity. This research emphasizes the potential of these compounds in developing new antibiotics, suggesting a similar application for compounds structurally related to "this compound" (Merugu, Ramesh, & Sreenivasulu, 2010).

Future Directions

properties

IUPAC Name |

[4-(3-chlorophenyl)phenyl]-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN4O2/c25-21-5-1-3-19(15-21)17-6-8-18(9-7-17)23(30)29-10-2-4-20-16-26-24(27-22(20)29)28-11-13-31-14-12-28/h1,3,5-9,15-16H,2,4,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBAWKSVNNQTAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

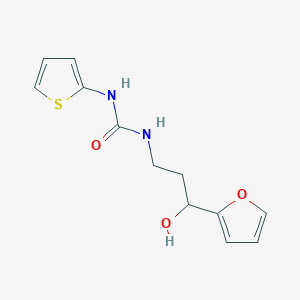

![2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2714853.png)

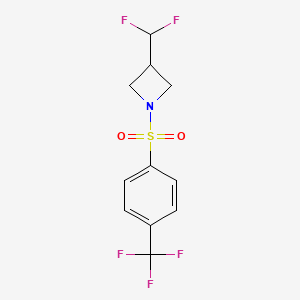

![Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2714855.png)

![2-benzylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2714856.png)

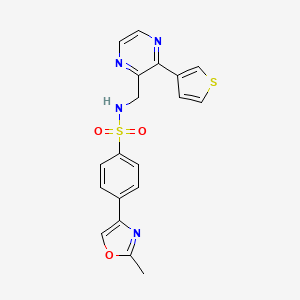

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2714869.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide](/img/structure/B2714870.png)